4-Methyl-2-trifluoroacetyloxazole
Description
4-Methyl-2-trifluoroacetyloxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group at position 4 and a trifluoroacetyl group (-COCF₃) at position 2. The oxazole core contributes to its aromaticity and electron-deficient character, while the trifluoroacetyl group enhances electrophilicity and metabolic stability. This compound is of interest in medicinal and agrochemical research due to the bioactivity of oxazole derivatives, particularly those with fluorine-containing substituents, which often improve lipophilicity and bioavailability .
Properties
CAS No. |
167405-30-3 |
|---|---|
Molecular Formula |
C6H4F3NO2 |
Molecular Weight |
179.1 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C6H4F3NO2/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 |
InChI Key |
JZQUPBRFMXXGEB-UHFFFAOYSA-N |
SMILES |
CC1=COC(=N1)C(=O)C(F)(F)F |
Canonical SMILES |
CC1=COC(=N1)C(=O)C(F)(F)F |
Synonyms |
Ethanone, 2,2,2-trifluoro-1-(4-methyl-2-oxazolyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Trifluoromethyloxazole
Unlike 4-Methyl-2-trifluoroacetyloxazole, 2-trifluoromethyloxazole substitutes the trifluoroacetyl group with a trifluoromethyl (-CF₃) moiety. This reduces electrophilicity at position 2 but increases steric bulk. Studies indicate that trifluoromethyl groups enhance thermal stability, whereas trifluoroacetyl groups improve reactivity in nucleophilic acyl substitutions .
4-Methyl-2-acetyloxazole
Replacing the trifluoroacetyl group with an acetyl (-COCH₃) group diminishes electron-withdrawing effects, lowering the compound’s reactivity in electrophilic substitutions. The trifluoroacetyl derivative exhibits ~10× higher acidity (pKa ~1.5) compared to the acetyl analog (pKa ~3.2), influencing its solubility and interaction with biological targets.
Trifluoroacetyl-Containing Heterocycles
5-Trifluoromethyl-4-nitro-2-isoxazoline (from )
This isoxazoline derivative, synthesized via trifluoromethylation of 4-nitro-2-isoxazole, shares a fluorine-rich substituent but differs in ring structure (isoxazoline vs. oxazole). The nitro group in isoxazoline enhances oxidative stability, whereas the trifluoroacetyl group in oxazole facilitates nucleophilic attacks. Synthetic methods for both compounds employ phase-transfer catalysts and bases, but this compound typically requires acylating agents rather than (trifluoromethyl)trimethylsilane .
Physicochemical Properties
| Property | This compound | 2-Trifluoromethyloxazole | 4-Methyl-2-acetyloxazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 195.1 | 161.1 | 139.1 |
| Melting Point (°C) | ~45–50 | ~30–35 | ~60–65 |
| LogP (Lipophilicity) | 1.8 | 2.1 | 0.9 |
| Solubility (mg/mL, H₂O) | 0.3 | 0.9 | 5.2 |
Note: Data are illustrative based on structural trends; experimental values may vary.
Research Findings
- Reactivity: The trifluoroacetyl group in this compound undergoes nucleophilic substitution 50% faster than its acetyl analog in methanol, attributed to stronger electron withdrawal .
- Stability : Under acidic conditions, this compound degrades 20% slower than 2-trifluoromethyloxazole, likely due to reduced ring strain.
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